4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid
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Overview
Description
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multi-step organic reactions One common method includes the chlorination of 3-(fluorosulfonyl)-5-methylbenzoic acid under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions, resulting in the formation of 4-Chloro-3-(fluorosulfonyl)benzoic acid.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
- Substitution products such as 4-amino-3-(fluorosulfonyl)-5-methylbenzoic acid.
- Oxidation products like 4-Chloro-3-(fluorosulfonyl)benzoic acid.
- Reduction products such as 4-Chloro-3-(sulfonyl)-5-methylbenzoic acid.
Scientific Research Applications
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid
- 4-Chloro-3-(methylsulfonyl)-5-methylbenzoic acid
- 4-Chloro-3-(sulfonyl)-5-methylbenzoic acid
Comparison: 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property can be exploited in various chemical and biological applications, setting it apart from similar compounds.
Biological Activity
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H8ClFNO4S
- Molecular Weight : 253.67 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorosulfonyl group enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens.
Anti-inflammatory Properties
Compounds containing sulfonyl groups are often investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies
- Occupational Exposure Study : A study investigating the effects of a structurally similar compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA), revealed respiratory sensitization among workers exposed to the compound. This highlights the importance of understanding the biological effects and safety profiles of related compounds in industrial settings .
- Chemical Reactivity Studies : Research on related fluorinated compounds has demonstrated that fluorosulfonyl groups can enhance reactivity towards nucleophiles, potentially leading to novel therapeutic applications .
Table: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
---|---|---|---|
This compound | Potential (analogous) | Suggested | Electrophilic attack on nucleophiles |
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid | Confirmed | Confirmed | IgE-mediated mechanisms |
Properties
Molecular Formula |
C8H6ClFO4S |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-3-fluorosulfonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
ZQGNGLDBBDIZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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